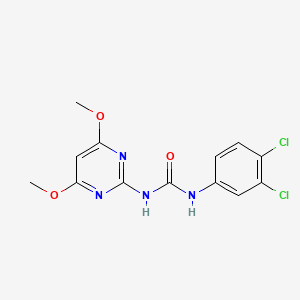
N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea, also known as DCPU, is a chemical compound that has been widely studied for its potential use in scientific research. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides, an essential component of DNA and RNA. DCPU has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
Wirkmechanismus
N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea acts as a competitive inhibitor of DHODH, binding to the enzyme's active site and preventing the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidine nucleotides. This results in a decrease in cellular pyrimidine nucleotide levels, leading to cell cycle arrest and apoptosis in rapidly dividing cells such as cancer cells.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on DHODH, N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of reactive oxygen species (ROS) and to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea has also been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea as a research tool is its high potency and selectivity for DHODH, making it a valuable tool for studying the role of DHODH in various cellular processes. However, one limitation is that N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea can be toxic to cells at high concentrations, and its effects on other cellular processes may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea. One area of interest is the development of N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea analogs with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict the response to N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea treatment in different diseases. Additionally, N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea may have potential as a combination therapy with other drugs, such as immune checkpoint inhibitors, in the treatment of cancer and other diseases.
Synthesemethoden
N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea can be synthesized using various methods, including the reaction between 3,4-dichloroaniline and 4,6-dimethoxypyrimidine-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The resulting product is then treated with urea and a base such as potassium carbonate to yield N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea. Other methods involve the use of different starting materials and/or reagents.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea has been used in various scientific research applications, including in the study of cancer, autoimmune diseases, and infectious diseases. DHODH is overexpressed in many cancer cells, and N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea has been shown to inhibit cancer cell growth in vitro and in vivo. N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea has also been studied as a potential treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis, as well as for infectious diseases such as malaria and leishmaniasis.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O3/c1-21-10-6-11(22-2)18-12(17-10)19-13(20)16-7-3-4-8(14)9(15)5-7/h3-6H,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGVRGWAWYZPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

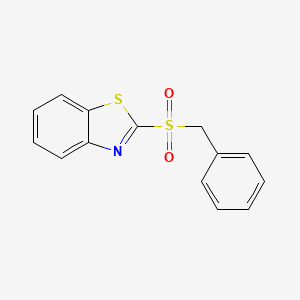
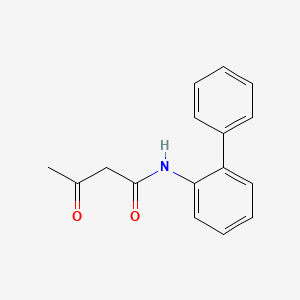
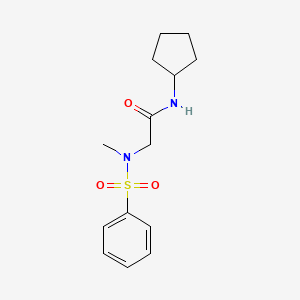
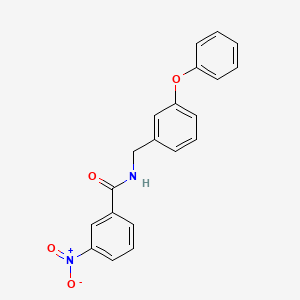
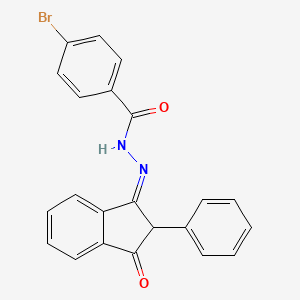
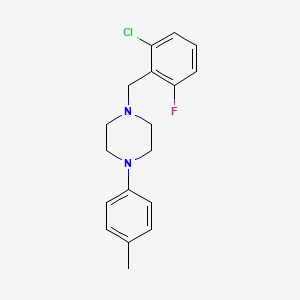

![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5777259.png)
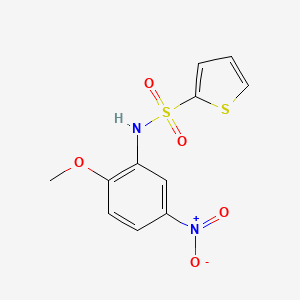
![3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline](/img/structure/B5777269.png)
![N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5777274.png)
![3-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5777278.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5777288.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5777296.png)